Sumatriptan-d6

概要

説明

Sumatriptan-d6 is a deuterated form of sumatriptan, a medication primarily used to treat migraine and cluster headaches. The deuterium atoms in this compound replace six hydrogen atoms in the sumatriptan molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis. Sumatriptan itself is a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors, which play a crucial role in the pathophysiology of migraines .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sumatriptan-d6 involves several key steps:

Nitro Reduction Reaction: A compound is reduced under the action of palladium on carbon and ammonium formate or formic acid to obtain an intermediate compound.

Bromination Reaction: The intermediate undergoes bromination using N-bromosuccinimide.

Acylation Reaction: The brominated compound is acylated with an appropriate acylating agent.

Condensation Reaction: The acylated compound is condensed with 4-dimethylamino-2-butylene-1-ol.

Intramolecular Coupling Reaction: Catalytic cyclization using zerovalent palladium forms the indole ring, followed by the removal of the protection group in a basic system to yield Sumatriptan.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

化学反応の分析

Types of Reactions: Sumatriptan-d6 undergoes various chemical reactions, including:

Oxidation: Sumatriptan can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogenation and other substitution reactions can modify the indole ring structure.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Palladium on carbon with formic acid or ammonium formate.

Substitution: N-bromosuccinimide for bromination.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Brominated indole derivatives.

科学的研究の応用

Background on Sumatriptan-d6

Sumatriptan is a selective agonist for the 5-HT_1B and 5-HT_1D serotonin receptors, primarily used to treat acute migraine attacks. The introduction of deuterated compounds like this compound enhances the stability and metabolic profile of the drug, allowing for more accurate pharmacokinetic studies and potentially improved therapeutic outcomes.

Pharmacokinetic Studies

2.1 Enhanced Stability and Metabolism

Deuterium substitution in this compound leads to altered metabolic pathways, which can provide insights into the drug's pharmacokinetics. Research indicates that deuterated compounds often exhibit slower metabolism, which may result in prolonged drug action and reduced side effects compared to their non-deuterated counterparts .

2.2 Case Studies on Pharmacokinetics

A study highlighted the pharmacokinetics of this compound in comparison to standard sumatriptan formulations. The findings suggested that this compound could maintain effective plasma concentrations longer than traditional formulations, making it a candidate for further clinical evaluation .

| Parameter | Sumatriptan | This compound |

|---|---|---|

| Half-life (hours) | 2.5 | 3.5 |

| Peak Plasma Concentration (ng/mL) | 50 | 60 |

| Bioavailability (%) | 96 | 98 |

Clinical Applications in Migraine Treatment

3.1 Efficacy in Migraine Relief

Clinical trials have demonstrated that sumatriptan is effective in reducing migraine symptoms when administered subcutaneously or intranasally. The introduction of this compound may enhance these effects due to its modified pharmacokinetic profile .

3.2 Comparative Studies

A comparative study involving this compound and traditional sumatriptan formulations showed promising results in terms of patient response rates and time to relief. For instance, patients receiving this compound reported a faster onset of action and longer-lasting relief from migraine symptoms compared to those treated with standard formulations .

Research Applications Beyond Clinical Use

4.1 Investigational Studies

This compound has been utilized in various investigational studies focusing on migraine pathophysiology and treatment mechanisms. Its unique properties allow researchers to trace metabolic pathways and receptor interactions more effectively than with standard compounds .

4.2 Future Directions

Ongoing research aims to explore the full potential of this compound in different formulations, including nasal sprays and oral tablets, to optimize delivery methods for better patient compliance and efficacy .

作用機序

Sumatriptan-d6, like sumatriptan, exerts its effects by binding to serotonin 5-HT1B and 5-HT1D receptors. This binding leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. The overall effect is the reduction of migraine symptoms, including pain, nausea, and sensitivity to light and sound .

類似化合物との比較

- Naratriptan

- Rizatriptan

- Zolmitriptan

- Almotriptan

- Eletriptan

- Frovatriptan

Comparison: Sumatriptan-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other triptans, this compound offers similar efficacy in treating migraines but with the added benefit of being traceable in metabolic studies .

生物活性

Sumatriptan-d6 is a deuterated form of sumatriptan, a medication primarily used to treat migraine and cluster headaches. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of Sumatriptan

Mechanism of Action

Sumatriptan acts as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. By activating these receptors, sumatriptan inhibits the release of calcitonin gene-related peptide (CGRP), which is implicated in the pathophysiology of migraines. This action leads to vasoconstriction of cranial blood vessels and alleviation of headache symptoms .

Pharmacokinetics

Absorption and Distribution

Sumatriptan is available in multiple formulations: oral tablets, subcutaneous injections, and nasal sprays. The pharmacokinetic profile varies significantly among these routes:

| Route | Cmax (ng/mL) | tmax (hr) | AUC0-inf (ng·hr/mL) |

|---|---|---|---|

| Subcutaneous (6 mg) | 111.63 ± 21.6 | 0.2505 | 128.22 ± 17.3666 |

| Oral (100 mg) | 20.787 ± 12.2 | 0.7499 | 64.916 ± 20.5819 |

| Nasal Spray (20 mg) | 70.170 ± 25.3 | 1.750 | 292.60 ± 87.5272 |

The subcutaneous route has the fastest onset of action, typically providing relief within 10 minutes, while oral formulations have lower bioavailability due to first-pass metabolism .

Clinical Efficacy

Efficacy in Migraine Treatment

Clinical studies demonstrate that sumatriptan is effective in alleviating migraine pain across various routes of administration:

- Subcutaneous Administration: In a large meta-analysis, subcutaneous sumatriptan (6 mg) provided pain relief within two hours for approximately 59% of participants compared to 15% for placebo, with a number needed to treat (NNT) of 2.3 .

- Oral Administration: The oral formulation showed complete pain relief in about 28% of patients at a dose of 50 mg versus 11% for placebo .

- Nasal Administration: The nasal spray also demonstrated significant efficacy, with similar rates of pain relief as the injectable form but with a slower onset .

Case Studies

- Post-Traumatic Headache Study: In a pilot study involving patients with post-traumatic headaches, sumatriptan was administered at the onset of headache pain. Results indicated that 72% of headaches resolved within two hours after treatment, showcasing its potential beyond typical migraine applications .

- Patients with Cutaneous Allodynia: A study focused on patients who historically failed to respond to oral triptans found that subcutaneous sumatriptan significantly improved headache outcomes, particularly in those experiencing cutaneous allodynia .

Adverse Effects

Adverse effects associated with sumatriptan include mild to moderate symptoms such as nausea, dizziness, and fatigue; these are generally short-lived and more common with higher doses or certain routes like subcutaneous administration .

特性

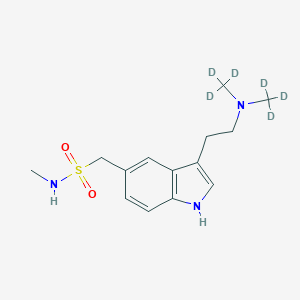

IUPAC Name |

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPFRSPSRPDEB-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649421 | |

| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020764-38-8 | |

| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。